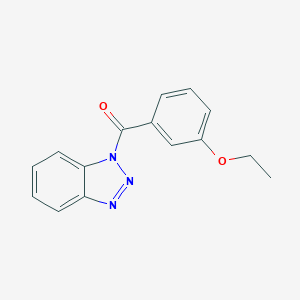![molecular formula C18H20N2OS B250098 N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide, also known as DCPA, is a synthetic compound that belongs to the class of carbamate herbicides. It is widely used in agriculture to control the growth of weeds in crops such as soybeans, corn, and cotton. The chemical structure of DCPA consists of a carbamate group, a thioamide group, and a phenylpropanamide group.
科学的研究の応用
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide has been extensively studied for its herbicidal properties in agriculture. However, recent research has focused on its potential use in other fields such as medicine and materials science. N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models, which could make it a promising candidate for the development of new drugs. Additionally, N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide has been used as a building block for the synthesis of new materials with unique properties such as conductivity and optical activity.
作用機序
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to the death of the target organism. N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide is a selective herbicide, meaning it only targets certain types of plants and does not harm others.
Biochemical and Physiological Effects:
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide has been shown to have low toxicity to humans and animals when used according to label instructions. However, exposure to high levels of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide can cause irritation to the skin and eyes, as well as respiratory and gastrointestinal effects. In plants, N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide inhibits the growth of roots and shoots, leading to stunted growth and ultimately the death of the plant.
実験室実験の利点と制限
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide is a widely used herbicide in agriculture due to its selective activity and low toxicity to non-target organisms. In lab experiments, N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide can be used as a tool to study the effects of AChE inhibition on the nervous system and to investigate the potential use of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide as a building block for the synthesis of new materials. However, the use of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide in lab experiments requires careful handling and disposal to prevent environmental contamination.
将来の方向性
There are several future directions for the research and development of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide. One area of interest is the development of new herbicides based on the structure of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide that have improved selectivity and efficacy. Another area of interest is the investigation of the potential use of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide as a drug for the treatment of inflammatory and pain-related disorders. Finally, the use of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide as a building block for the synthesis of new materials with unique properties is an area of active research.
合成法
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide can be synthesized by reacting 2,6-dimethylaniline with carbon disulfide and chloroacetyl chloride to form the intermediate N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with phenylacetic acid to form N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide. The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
特性
分子式 |
C18H20N2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2OS/c1-13-7-6-8-14(2)17(13)20-18(22)19-16(21)12-11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H2,19,20,21,22) |
InChIキー |
RFWNAIHPSFALJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)CCC2=CC=CC=C2 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)



